molecular formula C23H27N3O2 B2382170 Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705469-00-6

Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2382170
CAS No.: 1705469-00-6
M. Wt: 377.488
InChI Key: GFNNQHQKCPKIRA-UHFFFAOYSA-N
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Description

The compound Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a bicyclo[2.2.1]heptene core linked to a methanone group, which is further connected to a piperidine moiety substituted with a 1,2,4-oxadiazole ring and an ortho-tolyl (o-tolyl) group. Structural characterization of such compounds frequently employs crystallographic tools like the SHELX software suite, which aids in resolving complex stereochemistry and molecular conformations .

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-15-5-2-3-7-19(15)22-24-21(28-25-22)13-17-6-4-10-26(14-17)23(27)20-12-16-8-9-18(20)11-16/h2-3,5,7-9,16-18,20H,4,6,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNNQHQKCPKIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4CC5CC4C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the bicyclo[2.2.1]hept-5-ene core. This core can be synthesized through Diels-Alder reactions using cyclopentadiene and ethylene as starting materials. The oxadiazole and piperidine groups are introduced through subsequent steps involving condensation and cyclization reactions, followed by selective functional group modifications.

Industrial Production Methods: Industrial-scale synthesis of this compound may involve optimized Diels-Alder reactions followed by efficient catalytic processes to introduce the oxadiazole and piperidine moieties. These processes ensure high yields and purity, essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions often target the double bond in the bicycloheptane core, while reduction reactions may focus on the oxadiazole ring or piperidine nitrogen.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are common reagents used.

  • Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

  • Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed: Major products include derivatives with modified double bonds or substituted functional groups, such as brominated or chlorinated bicycloheptane.

Scientific Research Applications

Chemistry: The compound's unique structure makes it a valuable scaffold in organic synthesis for designing novel molecules with potential biological activity.

Biology: In biological research, it may serve as a molecular probe or a precursor for bioactive molecules, aiding in the study of biological pathways and mechanisms.

Medicine: Potential medical applications include the development of new therapeutic agents, particularly due to its ability to interact with specific molecular targets in the body.

Industry: Industrial applications may involve its use as an intermediate in the synthesis of more complex organic compounds, including polymers and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets through various pathways. Its bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, altering their activity. The oxadiazole and piperidine groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

Example Compound: [4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone (Patent EP 1 808 168 B1)

  • Key Differences: Replaces the o-tolyl group with a para-tolyl (p-tolyl) substituent. Substitutes the bicyclo[2.2.1]heptene system with a simpler p-tolylmethanone.
  • Absence of the bicyclo system reduces molecular rigidity, which could impact conformational stability in biological environments.

Analogs with Alternative Heterocycles

Example Compound: (2H-1,3-Benzodioxol-5-yl){3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}methanone

  • Key Differences :
    • Replaces the o-tolyl-oxadiazole moiety with a triazole-cyclopropyl-oxadiazole system.
    • Incorporates a benzodioxolyl group instead of the bicyclo[2.2.1]heptene core.
  • Implications: The triazole introduces additional hydrogen-bonding capacity, increasing polar surface area (91.871 Ų vs. Molecular weight (408.42 g/mol) and logP (2.07) are comparable, suggesting similar lipophilicity despite structural variations .

Simplified Bicyclo Derivatives

Example Compound :
1-Bicyclo[2.2.1]hept-5-en-2-ylethan-1-one-oxime

  • Key Differences :
    • Lacks the piperidine-oxadiazole-tolyl side chain, retaining only the bicyclo core and a ketone-oxime group.
  • Implications :
    • Reduced complexity results in lower molecular weight (151.2 g/mol) and higher aqueous solubility (154.1 mg/L) compared to the target compound .
    • logP (3.15) indicates moderate lipophilicity, suggesting that extended side chains in the target compound enhance hydrophobic interactions .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) logP Solubility (mg/L) Polar Surface Area (Ų)
Target Compound ~425 (estimated) ~2.5 <50 (estimated) ~85 (estimated)
[4-(3-Pyridin-4-yl-oxadiazol)piperidin-1-yl]-p-tolylmethanone ~395 2.8 N/A N/A
(2H-1,3-Benzodioxol-5-yl){3-[4-(cyclopropyl-oxadiazol)triazol]piperidin-1-yl}methanone 408.42 2.07 N/A 91.87
1-Bicyclo[2.2.1]hept-5-en-2-ylethan-1-one-oxime 151.2 3.15 154.1 43.7

Table 2: Substituent Electronic Effects (Hammett Analysis)

Substituent (R) on Bicyclo Methanone σ (Hammett Constant) IR Frequency (cm⁻¹) NMR Chemical Shift (δ, ppm)
-Br (Thiophene derivative) 0.23 1685 7.45
-OCH₃ -0.27 1660 7.12
-NO₂ 0.78 1705 7.89
  • Trends: Electron-withdrawing groups (e.g., -NO₂) increase carbonyl IR stretching frequencies and deshield aromatic protons in NMR, while electron-donating groups (e.g., -OCH₃) have the opposite effect.

Research Findings

  • Substituent Position : Ortho-substituted aryl groups (as in the target compound) may confer steric hindrance, reducing metabolic clearance compared to para-substituted analogs .
  • Heterocycle Impact : Oxadiazole-triazole hybrids exhibit enhanced polar interactions but may compromise blood-brain barrier penetration due to higher polar surface areas .

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure combined with a piperidine moiety and an oxadiazole derivative, which may contribute to its biological properties. The structural complexity suggests potential interactions with various biological targets.

Chemical Formula

C19H24N4O2C_{19}H_{24}N_4O_2

Molecular Weight

336.43g/mol336.43\,g/mol

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant properties, likely through modulation of sodium and calcium channels.
  • Neuroprotective Effects : The oxadiazole moiety may confer neuroprotective properties by inhibiting monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism.
  • Antinociceptive Activity : Similar compounds have shown promise in pain relief models, indicating potential applications in analgesia.

Study 1: Anticonvulsant Screening

A study evaluated a series of compounds structurally related to Bicyclo[2.2.1]hept-5-en-2-yland found significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most potent derivatives exhibited effective doses (ED50) comparable to established antiepileptic drugs.

CompoundED50 (mg/kg)Test Type
Compound A32.08MES
Compound B40.34scPTZ

Study 2: Monoamine Oxidase Inhibition

Research on related compounds demonstrated selective inhibition of MAO-B over MAO-A, suggesting a mechanism for neuroprotective effects. The binding affinity was significantly higher for MAO-B, indicating potential therapeutic applications in neurodegenerative disorders.

CompoundMAO-A Inhibition (IC50)MAO-B Inhibition (IC50)
Rasagiline2500 nM100 nM
Analog A3000 nM80 nM

Safety Profile

Preclinical studies indicate that derivatives of this compound exhibit favorable safety profiles compared to traditional antiepileptic medications, with lower incidences of adverse effects.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for this compound, and how are intermediates characterized?

  • The synthesis involves multi-step reactions, including coupling of the bicycloheptene core with functionalized piperidine and oxadiazole moieties. Key steps include:

  • Oxadiazole ring formation via cyclization of amidoxime precursors under dehydrating conditions (e.g., POCl₃ or TBTU) .
  • Piperidine functionalization using alkylation or reductive amination to introduce the o-tolyl-oxadiazolemethyl group .
  • Final coupling via amide or ketone bond formation, often catalyzed by palladium or copper-based catalysts for C–N or C–O bond formation .
    • Characterization : Intermediates are validated via ¹H/¹³C NMR (to confirm regioselectivity) and HPLC-MS (to assess purity >95%) .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • Primary methods :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemistry at the bicycloheptene bridgehead and confirm substituent positions .
  • High-resolution mass spectrometry (HRMS) for exact mass determination, particularly to distinguish between isobaric oxadiazole and triazole isomers .
    • Purity assessment :
  • Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of the oxadiazole-piperidine intermediate?

  • Optimization strategies :

  • Catalyst screening : Pd(OAc)₂/Xantphos systems enhance coupling efficiency in Suzuki-Miyaura reactions for o-tolyl group introduction .
  • Solvent effects : Use of DMF or THF improves oxadiazole cyclization kinetics compared to polar aprotic solvents like DMSO .
  • Temperature control : Maintaining 80–100°C during cyclization minimizes side-product formation (e.g., nitrile byproducts) .
    • Yield tracking : Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates and optimize quenching times .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay variability : Standardize protocols using ATP concentration titration (e.g., 1–100 µM) and control for Mg²⁺/Mn²⁺ ion interference .
  • Compound stability : Pre-test solubility in DMSO/water mixtures and confirm stability via LC-MS over 24-hour incubations .
    • Cross-validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How do structural modifications to the o-tolyl-oxadiazole moiety impact pharmacological properties?

  • SAR insights :

  • Electron-withdrawing groups (e.g., -CF₃) on the o-tolyl ring enhance metabolic stability but reduce solubility .
  • Methyl group position : Para-substitution on the oxadiazole increases target affinity (e.g., ΔG = −9.2 kcal/mol in docking studies) vs. ortho-substitution .
    • Experimental validation :
  • Synthesize analogs via parallel library synthesis and screen using SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies mitigate impurities from the bicycloheptene core during scale-up?

  • Common impurities :

  • Endo/exo isomers of the bicycloheptene ring, separable via chiral SFC (supercritical fluid chromatography) with cellulose-based columns .
  • Oxidation byproducts : Introduce antioxidant additives (e.g., BHT) during purification and storage .
    • Process controls :
  • DoE (Design of Experiments) to optimize pressure and temperature in hydrogenation steps, reducing diastereomer formation .

Methodological Resources

  • Synthetic protocols : Detailed reaction schemes for oxadiazole-piperidine coupling .
  • Analytical workflows : HPLC and NMR parameters for purity/structure validation .
  • Data interpretation templates : Guidelines for reconciling contradictory bioactivity data .

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